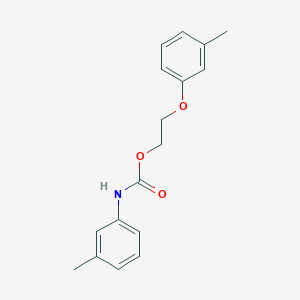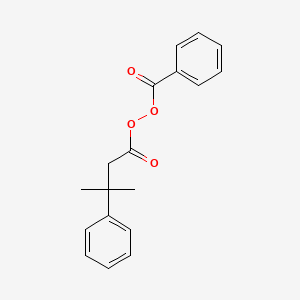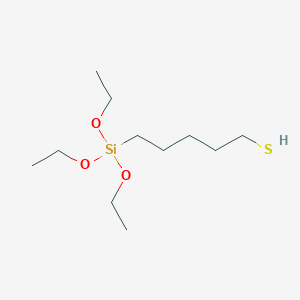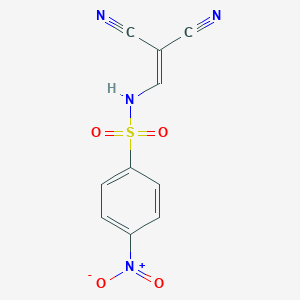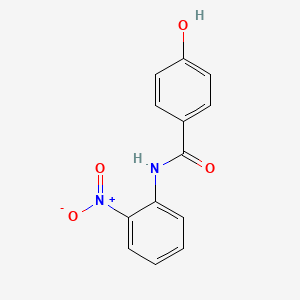
4-Hydroxy-N-(2-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N-(2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group at the para position of the benzamide ring and a nitro group at the ortho position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-(2-nitrophenyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with 2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., thionyl chloride, SOCl₂), alkylating agents (e.g., alkyl halides)
Major Products Formed:
Oxidation: Formation of 4-oxo-N-(2-nitrophenyl)benzamide
Reduction: Formation of 4-hydroxy-N-(2-aminophenyl)benzamide
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-N-(2-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide: Similar structure with a fluorine substituent.
N-(2-hydroxy-4-nitrophenyl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
Uniqueness: 4-Hydroxy-N-(2-nitrophenyl)benzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
62639-19-4 |
|---|---|
Molekularformel |
C13H10N2O4 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
4-hydroxy-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H10N2O4/c16-10-7-5-9(6-8-10)13(17)14-11-3-1-2-4-12(11)15(18)19/h1-8,16H,(H,14,17) |
InChI-Schlüssel |
FBJWHPKHFMXAPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



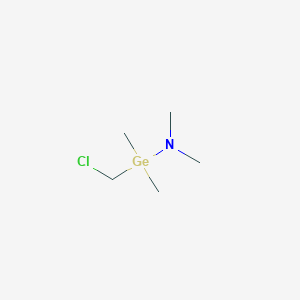

![Diphenyl N-[4-(dimethylamino)phenyl]phosphoramidate](/img/structure/B14511546.png)
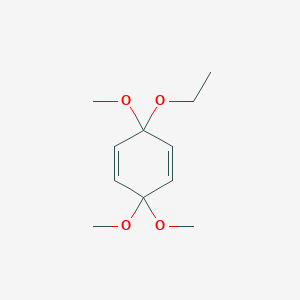


![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
